Cas no 883-40-9 (1,1-Diphenyldiazomethane (>90%))

1,1-Diphenyldiazomethane (>90%) structure
883-40-9 structure
Produktname:1,1-Diphenyldiazomethane (>90%)
CAS-Nr.:883-40-9
MF:C13H10N2
MW:194.231902599335
CID:721255
PubChem ID:61230

1,1-Diphenyldiazomethane (>90%) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Diazodiphenylmethane
    • (diazo-phenyl-methyl)benzene
    • 1,1'-(Diazomethylene)bisbenzene
    • INTERMEDIATEOFCEFOSELISSULFATE
    • Bis(phenyl)diazomethane
    • (3R)-tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)pyrrolidine-1-carboxylate
    • Benzene, 1,1'-(diazoMethylene)bis-
    • [diazo(phenyl)methyl]benzene
    • 1,1-Diphenyldiazomethane
    • DIPHENYLDIAZOMETHANE
    • (Diazomethylene)dibenzene
    • BENZENE,1,1'-(DIAZOMETHYLENE)BIS
    • C13H10N2
    • diazonio(diphenyl)methanide
    • Diphenyldiazomethane Radical Anion
    • h1-10
    • Methane,diazodiphenyl
    • 1,1′-(Diazomethylene)bis[benzene] (ACI)
    • Methane, diazodiphenyl- (6CI, 8CI)
    • Diphenylazomethane
    • DTXSID80236941
    • 1,1'-(diazomethylene)dibenzene
    • CS-0141885
    • Methane, diazodiphenyl-
    • DIPHENYLDIAZOMETHANE(STABILIZED WITH ETHANOL)
    • AKOS015900560
    • dipheyldiazomethane
    • NS00039254
    • AS-75709
    • diphenyidiazomethane
    • UNII-VG5TWB4MMS
    • SCHEMBL81262
    • VG5TWB4MMS
    • diazo(diphenyl)methane
    • 1,1'-(DIAZOMETHYLENE)BIS(BENZENE)
    • 883-40-9
    • D97767
    • diphenyl diazomethane
    • Diazodiphenylmethane [Forbidden]
    • METHANE,DIAZO,DIPHENYL
    • DB-077250
    • (DIAZO(PHENYL)METHYL)BENZENE
    • 1,1-Diphenyldiazomethane (>90%)
    • MDL: MFCD00226698
    • Inchi: 1S/C13H10N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
    • InChI-Schlüssel: ITLHXEGAYQFOHJ-UHFFFAOYSA-N
    • Lächelt: [N-]=[N+]=C(C1C=CC=CC=1)C1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 194.08400
  • Monoisotopenmasse: 194.084
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 221
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 2A^2
  • XLogP3: 3.6

Experimentelle Eigenschaften

  • Farbe/Form: 黑色 和 红色晶体
  • Dichte: 1.1579 (rough estimate)
  • Schmelzpunkt: 30 ºC
  • Siedepunkt: 320.68°C (rough estimate)
  • Brechungsindex: 1.5014 (estimate)
  • PSA: 24.72000
  • LogP: 2.22470

1,1-Diphenyldiazomethane (>90%) Sicherheitsinformationen

1,1-Diphenyldiazomethane (>90%) Zolldaten

  • HS-CODE:2927000090
  • Zolldaten:

    China Zollkodex:

    2927000090

    Übersicht:

    2927000090 Andere Diazoverbindungen\Azo-Verbindungen, etc. (Einschließlich Azoxyverbindungen). MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2927000090 andere Diazo-, Azo- oder Azoxyverbindungen. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:6.5%.General tariff:30.0%

1,1-Diphenyldiazomethane (>90%) Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212525-10g
(Diazomethylene)dibenzene
883-40-9 97%
10g
¥1238 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212525-250mg
(Diazomethylene)dibenzene
883-40-9 97%
250mg
¥261 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212525-5g
(Diazomethylene)dibenzene
883-40-9 97%
5g
¥916 2023-04-13
TRC
D416635-1g
1,1-Diphenyldiazomethane (>90%)
883-40-9
1g
$ 123.00 2023-09-07
TRC
D416635-10g
1,1-Diphenyldiazomethane (>90%)
883-40-9
10g
$ 822.00 2023-09-07
Aaron
AR0048HF-5g
Diazodiphenylmethane
883-40-9 95%
5g
$88.00 2023-12-13
A2B Chem LLC
AB96519-1g
Diazodiphenylmethane
883-40-9 95%
1g
$114.00 2023-12-29
Aaron
AR0048HF-1g
Diazodiphenylmethane
883-40-9 95%
1g
$29.00 2023-12-13
1PlusChem
1P004893-5g
Diazodiphenylmethane
883-40-9 95%
5g
$368.00 2023-12-15
A2B Chem LLC
AB96519-5g
Diazodiphenylmethane
883-40-9 95%
5g
$324.00 2023-12-29

1,1-Diphenyldiazomethane (>90%) Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  40 h, reflux
2.1 Reagents: Sodium hydride Solvents: Dichloromethane ;  rt
2.2 45 °C
Referenz
Activation of the B-F Bond by Diphenylcarbene: A Reversible 1,2-Fluorine Migration between Boron and Carbon
Costa, Paolo; et al, Angewandte Chemie, 2017, 56(7), 1760-1764

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, reflux
Referenz
Synthesis of (6R,7R)-7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester (7-ATCA-diPh)
Wang, Jue; et al, Zhongguo Kangshengsu Zazhi, 2007, 32(10), 608-611

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1.5 h, 80 °C
Referenz
Chirality control of a single carbene molecule by tip-induced van der Waals interactions
Cao, Yunjun ; et al, Nature Communications, 2023, 14(1),

Synthetic Routes 4

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ,  Chloroform
Referenz
Action of aliphatic diazo compounds upon α,β-unsaturated ketones. II. cis- and trans-Dibenzoylethylene
Smith, Lee Irvin; et al, Journal of the American Chemical Society, 1943, 65, 159-64

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  2 h, rt
Referenz
Preparation of 3-hydroxymethyl cephem intermediate
Zhou, Xiaojing; et al, Zhongguo Kangshengsu Zazhi, 2009, 34(3), 156-157

Synthetic Routes 6

Reaktionsbedingungen
Referenz
Product class 21: diazo compounds
Heydt, H., Science of Synthesis, 2004, 27, 843-935

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethylene glycol ,  Water ;  2 h, reflux
1.2 Reagents: Manganese oxide (MnO2) ;  0.5 h, rt
1.3 Reagents: Sulfuric acid magnesium salt (1:1) ;  1 h, rt
Referenz
Synthesis of cephalosporin and its antitumor activity in vitro
Li, Wei-hong; et al, Xiandai Yaowu Yu Linchuang, 2014, 29(5), 455-458

Synthetic Routes 8

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ,  Water
Referenz
Reactions of organic anions. LXXXIII. A simple method for generation of diazo compounds in an aqueous two-phase system
Jonczyk, A.; et al, Synthetic Communications, 1978, 8(8), 569-72

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Mercuric oxide
Referenz
2-Chloro-2-cyclopropylideneacetate in synthesis. II. Facile construction of various spirocyclopropane annelated heterocycles
De Meijere, Armin; et al, Tetrahedron, 1989, 45(10), 2957-68

Synthetic Routes 10

Reaktionsbedingungen
1.1 Solvents: Methanol ;  1 - 2 h, rt
2.1 Reagents: Cesium carbonate Solvents: 1,4-Dioxane ;  4 h, 50 °C
2.2 Reagents: Sodium chloride Solvents: Water
Referenz
Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature
Liu, Zhaohong; et al, Organic Chemistry Frontiers, 2019, 6(1), 121-124

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Sodium sulfate ,  Mercuric oxide Solvents: Diethyl ether ,  Ethanol ;  2 h, rt
Referenz
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals
Le Saux, Emilien ; et al, Journal of the American Chemical Society, 2023, 145(1), 47-52

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium sulfate ,  Potassium oxide ,  Mercuric oxide Solvents: Diethyl ether ,  Ethanol ;  75 min, rt
Referenz
Ga(III) chelates of amphiphilic DOTA-based ligands: synthetic route and in vitro and in vivo studies
Fontes, Andre; et al, Nuclear Medicine and Biology, 2011, 38(3), 363-370

Synthetic Routes 13

Reaktionsbedingungen
Referenz
Synthesis of Acyclic Ketones by Catalytic, Bidirectional Homologation of Formaldehyde with Nonstabilized Diazoalkanes. Application of a Chiral Diazomethyl(pyrrolidine) in Total Syntheses of Erythroxylon Alkaloids
Wommack, Andrew J.; et al, Journal of Organic Chemistry, 2013, 78(21), 10573-10587

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, 0 °C
Referenz
Improvement to the synthesis of methoxy cephalosporin's intermediate 7-MAC
Liu, Mo-yi; et al, Huaxue Shiji, 2009, 31(2), 146-148

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: 1,1,3,3-Tetramethylguanidine Solvents: Dichloromethane ,  Formamide ;  6 min, 75 °C
Referenz
Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation
Levesque, Eric; et al, Angewandte Chemie, 2017, 56(3), 837-841

Synthetic Routes 16

Reaktionsbedingungen
1.1 Solvents: 1,1,3,3-Tetramethylguanidine ;  10 min, heated
Referenz
Chemistry of 6-substituted-5-acenaphthyldiazomethanes and 7-substituted-6-perinaphthyldiazomethanes. II. Rhodium ion-catalyzed decomposition of diazo compounds. III. Chemistry of 1-diazoacenaphthene derivatives
Shankar, B. K. Ravi, 1981, , ,

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Ammonium azide Solvents: Ethanol
Referenz
On the reaction between azide ion and thiobenzophenone or thiobenzophenone S-oxides. Thiatriazolines as possible intermediates
Carlsen, Lars; et al, Acta Chemica Scandinavica, 1976, 30(10), 997-8

Synthetic Routes 18

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  40 h, reflux
2.1 Reagents: Sodium hydride Solvents: Dichloromethane
2.2 45 °C
Referenz
Competitive solvent-molecule interactions govern primary processes of diphenylcarbene in solvent mixtures
Knorr, Johannes; et al, Nature Communications, 2016, 7,

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: 1,4-Dioxane ;  4 h, 50 °C
1.2 Reagents: Sodium chloride Solvents: Water
Referenz
Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature
Liu, Zhaohong; et al, Organic Chemistry Frontiers, 2019, 6(1), 121-124

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Ethanol ;  10 h, reflux
1.2 Reagents: Mercuric oxide ;  6 h, rt
Referenz
Diphenyldiazomethane
Smith, Lee Irvin; et al, Organic Syntheses, 1944, 24, 53-5

Synthetic Routes 21

Reaktionsbedingungen
1.1 45 °C
Referenz
The Highly Reactive Benzhydryl Cation Isolated and Stabilized in Water Ice
Costa, Paolo; et al, Journal of the American Chemical Society, 2014, 136(44), 15625-15630

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Ethanol ;  overnight, reflux
2.1 Reagents: Manganese oxide (MnO2) ,  Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  2 h, 0 °C; 1 h, rt
Referenz
Fluorogenic Strain-Promoted Alkyne-Diazo Cycloadditions
Friscourt, Frederic; et al, Chemistry - A European Journal, 2015, 21(40), 13996-14001

1,1-Diphenyldiazomethane (>90%) Raw materials

1,1-Diphenyldiazomethane (>90%) Preparation Products

1,1-Diphenyldiazomethane (>90%) Verwandte Literatur

  • 1. The separation of polar and steric effects. Part VIII. The influence of the solvent on the kinetics of the reactions of benzoic acid and meta- or para-substituted benzoic acid with diazodiphenylmethane
    A. Buckley,N. B. Chapman,M. R. J. Dack,J. Shorter,H. M. Wall J. Chem. Soc. B 1968 631
  • 2. The separation of polar and steric effects. Part XII. The influence of protic and aprotic solvents on the kinetics of the reactions of benzoic acid with diazodiphenylmethane
    N. B. Chapman,M. R. J. Dack,J. Shorter J. Chem. Soc. B 1971 834
  • 3. The influence of the solvent on organic reactivity. Part 3. The kinetics of the reactions of diazodiphenylmethane with benzoic acid or 2,4-dinitrophenol in aprotic solvents
    Alan G. Burden,Norman B. Chapman,Hilary F. Duggua,John Shorter J. Chem. Soc. Perkin Trans. 2 1978 296
  • 4. Intermediates in the decomposition of aliphatic diazo-compounds. Part 15. Radical cations in the decomposition of diazodiphenylmethane by copper(II) perchlorate and by tris(p-bromophenyl)ammoniumyl perchlorate
    Donald Bethell,Kishan L. Handoo,Shirley A. Fairhurst,Leslie H. Sutcliffe J. Chem. Soc. Perkin Trans. 2 1979 707
  • 5. The influence of the solvent on organic reactivity. Part I. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in donor aprotic solvents
    Norman B. Chapman,Michael R. J. Dack,David J. Newman,John Shorter,Robert Wilkinson J. Chem. Soc. Perkin Trans. 2 1974 962

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